

A Technical Guide to Cefepime Related Compound E: Characterization and Control

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Compound of Interest

Compound Name: Cefepime impurity E

Cat. No.: B13819155

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of Cefepime Related Compound E, a critical impurity in the manufacturing of the fourth-generation cephalosporin antibiotic, Cefepime. As a key process-related impurity, its identification, characterization, and control are mandated by pharmacopeial standards to ensure the safety and efficacy of the final drug product. This document synthesizes information from authoritative sources to deliver field-proven insights for professionals in pharmaceutical development and quality control.

The Critical Role of Impurity Profiling in Cefepime Synthesis

Cefepime is a broad-spectrum antibiotic used to treat severe nosocomial pneumonia and infections caused by multi-resistant microorganisms.^[1] The synthetic pathway of such a complex molecule can lead to the formation of various related substances, including isomers, degradation products, and byproducts. Regulatory bodies, through pharmacopeias like the United States Pharmacopeia (USP), establish stringent limits on these impurities.

Understanding the molecular profile and analytical behavior of each specified impurity is paramount for developing robust manufacturing processes and quality control strategies.

Cefepime Related Compound E is one such specified impurity that must be monitored and controlled.

Molecular Profile of Cefepime Related Compound E

Cefepime Related Compound E is authoritatively defined by the United States Pharmacopeia (USP). It is crucial to distinguish it from other Cefepime-related impurities, as nomenclature can vary between different pharmacopeias and suppliers.

Structure and Identity

According to the USP and major chemical suppliers, Cefepime Related Compound E is chemically named 1-[[[(6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methylpyrrolidin-1-ium chloride.[2] It is a key intermediate or byproduct in the Cefepime synthesis pathway.

Molecular Weight and Formula

Accurate molecular data is the foundation of any analytical characterization. The molecular formula and weight are essential for mass spectrometry identification and for calculating concentrations in quantitative assays.

Table 1: Molecular Data for Cefepime Related Compound E

Parameter	Value	Source(s)
Chemical Name	1-[[[(6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methylpyrrolidin-1-ium chloride	USP[2], Sigma-Aldrich
CAS Number	103121-85-3	USP[2], Sigma-Aldrich, CRS Laboratories[3]
Molecular Formula	C ₁₃ H ₂₀ ClN ₃ O ₃ S	USP[2], Sigma-Aldrich, CymitQuimica[4]
Molecular Weight	333.83 g/mol	Sigma-Aldrich, CymitQuimica[4], CRS Laboratories[3]

Analytical Control Strategy

The control of Cefepime Related Compound E is typically achieved through pharmacopeial chromatographic methods. A validated, stability-indicating analytical method is essential for separating this compound from Cefepime and other related substances.

Recommended Analytical Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the analysis of Cefepime and its impurities. A reversed-phase HPLC method coupled with UV detection is generally employed. The USP monograph for Cefepime Hydrochloride provides a detailed procedure for this analysis.

Rationale for HPLC:

- **Specificity:** The method must be able to resolve Cefepime Related Compound E from the active pharmaceutical ingredient (API) and all other potential impurities.
- **Sensitivity:** The method must be sensitive enough to detect and quantify the impurity at its specified reporting limit.

- **Accuracy and Precision:** The method must provide reliable and reproducible results, which is why a well-characterized reference standard, such as the one provided by USP, is critical.

Experimental Workflow for Impurity Quantification

The following diagram outlines a typical workflow for the quality control analysis of Cefepime for the presence of Related Compound E. This process ensures that each batch of the drug substance meets the required purity specifications before it can be released for formulation.

Caption: A generalized workflow for the quantification of Cefepime Related Compound E.

Self-Validating Protocols and Trustworthiness

To ensure the trustworthiness of results, the analytical protocol must be self-validating. This is achieved through the implementation of a robust system suitability test (SST) before any sample analysis.

System Suitability Protocol:

- **Standard Preparation:** A solution containing known concentrations of both Cefepime and Cefepime Related Compound E is prepared.
- **Injection:** The solution is injected multiple times (typically $n \geq 5$) onto the HPLC system.
- **Parameter Verification:** The resulting chromatograms are analyzed to ensure key parameters are met:
 - **Resolution:** The resolution between the Cefepime peak and the Cefepime Related Compound E peak must be greater than a specified value (e.g., >2.0), demonstrating the method's separating power.
 - **Tailing Factor:** The tailing factor for the Cefepime peak should be within an acceptable range (e.g., <2.0) to ensure good peak shape and accurate integration.
 - **Reproducibility (%RSD):** The relative standard deviation of the peak areas from the replicate injections must be below a certain threshold (e.g., $<2.0\%$), proving the precision of the system.

Only when all system suitability criteria are met can the analyst proceed with the analysis of the test samples, ensuring the validity and reliability of the reported impurity levels.

References

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